3-(O-tolyl)pyridin-4-amine

Physicochemical Properties Isomer Comparison Building Block

Researchers conducting SAR studies on 3-aryl-4-aminopyridines face a critical data gap: no published comparative data exists for the ortho-tolyl regioisomer. This compound closes that gap as an essential probe molecule. • Ortho-tolyl group introduces steric hindrance and conformational restriction-a class effect exploitable in medicinal chemistry. • Free 4-amine provides a reactive handle for amide coupling, reductive amination, and N-arylation. • Supplied with rigorous QC (98% HPLC); available for immediate dispatch.

Molecular Formula C12H12N2
Molecular Weight 184.242
CAS No. 1341622-75-0
Cat. No. B597467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(O-tolyl)pyridin-4-amine
CAS1341622-75-0
Synonyms3-o-tolylpyridin-4-aMine
Molecular FormulaC12H12N2
Molecular Weight184.242
Structural Identifiers
SMILESCC1=CC=CC=C1C2=C(C=CN=C2)N
InChIInChI=1S/C12H12N2/c1-9-4-2-3-5-10(9)11-8-14-7-6-12(11)13/h2-8H,1H3,(H2,13,14)
InChIKeyYZOROWKHACHNHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Baseline: 3-(O-tolyl)pyridin-4-amine


A comparative analysis for 3-(O-tolyl)pyridin-4-amine (CAS 1341622-75-0) cannot be completed. No quantitative, comparator-based evidence was found in primary research papers, patents, or authoritative databases [1]. The available data consists only of basic identifiers and calculated physicochemical properties, which are insufficient to establish meaningful differentiation from its closest analogs for scientific selection or procurement.

Aminopyridine building block with ortho-tolyl substitution
Only calculated identifiers and properties available
No experimental comparative evidence for analog selection

Why Generic Substitution Fails for 3-(O-tolyl)pyridin-4-amine


Due to the absence of quantitative comparative data for 3-(O-tolyl)pyridin-4-amine [1], any argument for or against generic substitution cannot be substantiated. The compound's key calculated properties (XLogP, TPSA) are identical to those of its *para*-isomer, 3-(p-tolyl)pyridin-4-amine [2], removing these as points of differentiation. While the *ortho*-tolyl group is known to introduce steric hindrance and conformational restriction as a class effect [3], no specific experimental data exists for this compound to prove a unique advantage over its analogs. Therefore, procurement decisions cannot be based on evidence of superior performance.

Para Calculated XLogP and TPSA are identical to 3-(p-tolyl)pyridin-4-amine; procurement cannot be differentiated on these parameters.
Steric Ortho-methyl may introduce steric hindrance, but no experimental quantification exists for this specific compound.

Quantitative Evidence: 3-(O-tolyl)pyridin-4-amine


Identical Physicochemical Properties vs. para-Isomer

Calculated physicochemical properties for 3-(O-tolyl)pyridin-4-amine show no meaningful difference from its *para*-isomer. The XLogP value is 2.2 and the topological polar surface area (TPSA) is 38.9 Ų for both compounds [REFS-1, REFS-2]. This lack of differentiation in key parameters like lipophilicity and polarity prevents a clear, data-driven selection of one isomer over the other based on these properties alone.

Identical Physicochemical Properties
Reported
XLogP 2.2 | TPSA 38.9 Ų
No differentiable procurement basis from para-isomer on these parameters
Calculated in silico; experimental verification required
Physicochemical Properties Isomer Comparison Building Block

Unquantified Conformational Differentiation

The presence of an *ortho*-tolyl group is a class-level feature known to introduce steric hindrance and restricted rotation around the aryl-pyridine bond, a phenomenon known as atropisomerism [1]. This could theoretically differentiate 3-(O-tolyl)pyridin-4-amine from its *meta*- and *para*-isomers by impacting its three-dimensional conformation and subsequent interactions with biological targets. However, no experimental data (e.g., rotational barrier energy, specific binding affinities compared to analogs) was found to quantify this effect for this specific compound.

Unquantified Conformational Differentiation
Class-level
Potential atropisomerism from ortho-methyl group
Theoretical differentiator; quantitative data needed for procurement justification
Class-level inference; no target-specific experimental data
Conformational Analysis Steric Hindrance Atropisomerism

Application Scenarios: 3-(O-tolyl)pyridin-4-amine


SAR Study of Aminopyridine Regioisomers

The compound can be procured as one member of a set of regioisomers (ortho, meta, para) for an internal SAR study [1]. The goal of such a study would be to determine the biological or physicochemical consequences of the *ortho*-methyl substitution, a question which remains unanswered in the public literature. In this context, the value lies not in proven differentiation, but in its role as a probe to generate the missing comparative data.

Synthetic Intermediate for Amine Derivatization

The compound's primary value may be as a versatile synthetic building block . The free primary amine at the 4-position is a reactive handle for further functionalization, such as amide coupling, reductive amination, or N-arylation. The *ortho*-tolyl group provides a unique steric environment that could influence the regioselectivity or outcome of subsequent reactions, a feature a chemist might exploit, though not based on pre-existing quantitative data.

Application
Selection Property
Validation Focus
SAR study of aminopyridine regioisomers
Regioisomer probe set member
Generate missing comparative data for ortho-methyl effect
Synthetic intermediate for amine derivatization
Primary amine reactivity with steric environment
Reaction regioselectivity influenced by ortho-tolyl group

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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